molecular formula C12H16N2O4 B1422050 Methyl 2-(Boc-amino)isonicotinate CAS No. 639091-75-1

Methyl 2-(Boc-amino)isonicotinate

Cat. No.: B1422050
CAS No.: 639091-75-1
M. Wt: 252.27 g/mol
InChI Key: TZCLGBJFBGZAQO-UHFFFAOYSA-N
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Description

Methyl 2-(Boc-amino)isonicotinate: is a chemical compound with the molecular formula C₁₂H₁₆N₂O₄ and a molecular weight of 252.27 g/mol . It is a derivative of isonicotinic acid, where the amino group is protected by a tert-butoxycarbonyl (Boc) group. This compound is primarily used in organic synthesis and research applications due to its unique chemical properties .

Scientific Research Applications

Chemistry: Methyl 2-(Boc-amino)isonicotinate is used as a building block in the synthesis of pharmaceuticals and agrochemicals. It serves as an intermediate in the preparation of more complex molecules .

Biology and Medicine: In medicinal chemistry, it is utilized in the synthesis of potential drug candidates, particularly those targeting bacterial infections and inflammatory diseases. Its derivatives have shown promise in preclinical studies .

Industry: The compound is employed in the development of novel materials and catalysts. It is also used in the production of fine chemicals and specialty chemicals .

Safety and Hazards

“Methyl 2-(Boc-amino)isonicotinate” is classified under GHS07 and has a signal word of "Warning" . The hazard statements include H302, indicating that it is harmful if swallowed . Precautionary statements include P264, P270, P301, P312, and P330 .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(Boc-amino)isonicotinate typically involves the reaction of methyl 2-aminoisonicotinate with di-tert-butyl dicarbonate in the presence of a base such as diisopropylethylamine. The reaction is carried out in an organic solvent like tetrahydrofuran at room temperature. The product is then purified through recrystallization or chromatography .

Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows similar routes as laboratory preparation, with optimizations for scale, yield, and purity. Industrial processes may involve continuous flow reactors and automated purification systems to enhance efficiency and consistency .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of Methyl 2-(Boc-amino)isonicotinate is primarily related to its role as a synthetic intermediate. It does not have a direct biological activity but serves as a precursor to bioactive compounds. The Boc group provides protection during synthetic transformations, allowing for selective reactions at other sites of the molecule .

Comparison with Similar Compounds

  • Methyl 2-aminoisonicotinate
  • Methyl 2-(tert-butoxycarbonylamino)benzoate
  • Methyl 2-(Boc-amino)benzoate

Comparison: Methyl 2-(Boc-amino)isonicotinate is unique due to the presence of the Boc-protected amino group on the isonicotinate framework. This protection allows for selective deprotection and functionalization, making it a versatile intermediate in organic synthesis. Compared to similar compounds, it offers greater stability and ease of handling during synthetic procedures .

Properties

IUPAC Name

methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O4/c1-12(2,3)18-11(16)14-9-7-8(5-6-13-9)10(15)17-4/h5-7H,1-4H3,(H,13,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZCLGBJFBGZAQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC=CC(=C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90681049
Record name Methyl 2-[(tert-butoxycarbonyl)amino]pyridine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90681049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

639091-75-1
Record name Methyl 2-[(tert-butoxycarbonyl)amino]pyridine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90681049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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